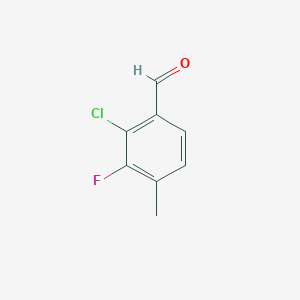
(1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is a chiral compound formed by the combination of two distinct chemical entities. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The chiral nature of the compound means it has two enantiomers, which can have different biological activities and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt typically involves the reaction of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid with ®-alpha-methylbenzenemethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomeric salt. Common reagents used in the synthesis include solvents like ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the salt.
Industrial Production Methods
In industrial settings, the production of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is scaled up using large reactors and continuous flow systems. The process involves the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques to ensure high enantiomeric excess and purity.
化学反応の分析
Types of Reactions
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
類似化合物との比較
Similar Compounds
®-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid (S)-alpha-methylbenzenemethanamine salt: The enantiomeric counterpart with potentially different biological activities.
alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid: The parent compound without the chiral amine component.
alpha-Methylbenzenemethanamine: The amine component without the chiral acid component.
Uniqueness
(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid ®-alpha-methylbenzenemethanamine salt is unique due to its chiral nature, which can result in specific interactions with biological targets. This specificity can lead to distinct pharmacological effects compared to its non-chiral or differently chiral counterparts.
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
2-(2-oxopyrrolidin-1-yl)butanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3 |
InChIキー |
ZLKXLRFDTRFXJV-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)



![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)

![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)

![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)

